
4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, was achieved using the Gewald synthesis technique, which involved 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. The intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another related compound, 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester, was synthesized via a two-step reaction, starting with chloroformic acid phenyl ester reacting with potassium thiocyanate, followed by the addition of 4,6-two methoxy-2-amino pyrimidine .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For example, the structure of 6-(2,5-Dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione was elucidated using 1H, 13C NMR spectra, and 2D NMR spectra (COSY, HSQC, and HMBC), as well as mass ESI-HMRS measurements .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, as seen in the preparation of Schiff bases and the condensation of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one with thiourea . These reactions often require specific conditions such as temperature control and the presence of catalysts or bases like KOH.
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting temperature, are measured to confirm the purity and identity of the synthesized compounds . The chemical properties, including reactivity and stability, are inferred from the structure-activity relationships. For instance, the presence of a carboxylic acid moiety at specific positions on the pyrimidine ring is crucial for the biological activity of the compounds . The antimicrobial and anti-platelet activities of these compounds are also evaluated in vitro and ex vivo, providing insights into their potential therapeutic applications .
科学的研究の応用
Heterocyclic Compound Synthesis and Bioactivity
Research has demonstrated the synthesis of novel heterocyclic compounds derived from structural analogs of 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid, showcasing their potential as anti-inflammatory and analgesic agents. The manipulation of this compound's structure has led to the creation of molecules with significant biological activities, highlighting its role in the development of new therapeutic options (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radiolabeling for Imaging Applications
Another innovative application is in the field of nuclear medicine, where derivatives of this compound have been explored for their suitability as radiolabeled agents. Specifically, the synthesis of [11C]HG-10-102-01, a derivative for imaging LRRK2 enzyme in Parkinson's disease, indicates the potential of 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid in contributing to the diagnosis and understanding of neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Development of Antiviral Agents
The chemical structure of 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid has also inspired the synthesis of acyclic nucleoside phosphonate analogues, showing promise as antiviral agents. Such studies underscore the importance of this compound in the creation of new treatments against viral infections, including HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial Activity and DNA Interactions
Furthermore, the antimicrobial activities and DNA interactions of derivatives have been studied, providing valuable insights into the compound's potential in treating bacterial infections and its mechanism of action at the molecular level. This research demonstrates the compound's utility in developing antimicrobial agents and understanding their interactions with biological targets (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-12-4-2-11(3-5-12)14-13(15(20)21)10-17-16(18-14)19-6-8-23-9-7-19/h2-5,10H,6-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIWLUMWKBSSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

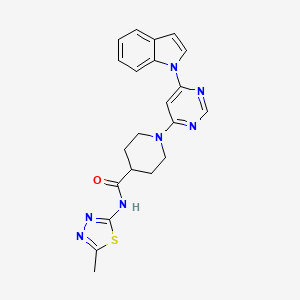
![3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529801.png)
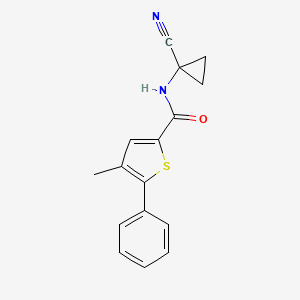
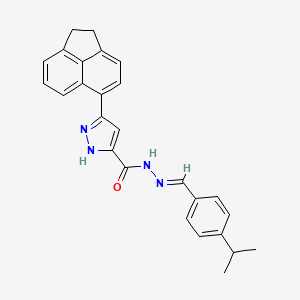
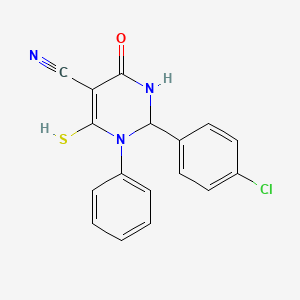

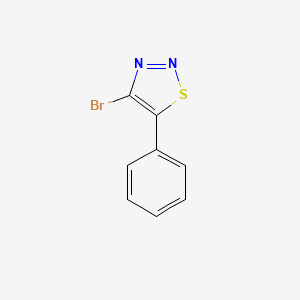
![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)
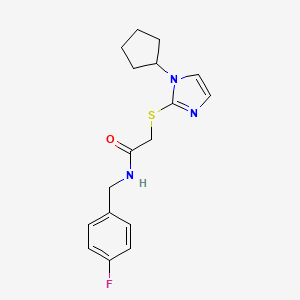
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)
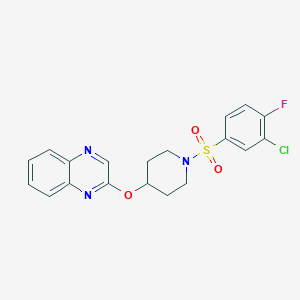

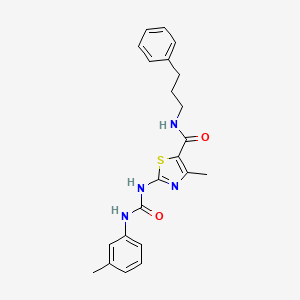
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)